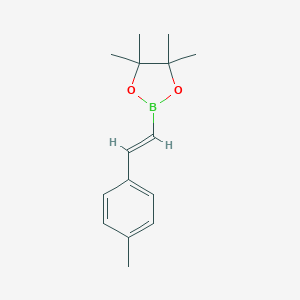![molecular formula C7H11F2N B116267 1,1-Difluoro-6-azaspiro[2.5]octane CAS No. 144230-47-7](/img/structure/B116267.png)
1,1-Difluoro-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-6-azaspiro[2.5]octane, commonly known as DFSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFSA is a bicyclic nitrogen-containing compound that has been synthesized using various methods.
Mechanism Of Action
DFSA acts as a GABA-A receptor modulator, which is responsible for its anxiolytic and anticonvulsant effects. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which contributes to its antidepressant effects. DFSA has also been shown to have neuroprotective effects through its ability to reduce oxidative stress and inflammation.
Biochemical And Physiological Effects
DFSA has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a rapid onset of action and a relatively short half-life. DFSA has also been shown to have minimal effects on motor coordination and cognitive function.
Advantages And Limitations For Lab Experiments
DFSA has several advantages for use in lab experiments. It has a high potency and selectivity for its target receptors, making it a useful tool for studying the GABA-A receptor and the monoamine transporters. However, DFSA has a relatively short half-life, which limits its use in long-term studies. Additionally, the synthesis of DFSA can be challenging, which may limit its availability for research purposes.
Future Directions
DFSA has several potential future directions for research. One area of interest is the development of novel DFSA analogs with improved pharmacokinetic properties. Another area of research is the investigation of DFSA as a potential treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, DFSA could be studied for its potential use in combination therapies with other drugs.
Conclusion:
In conclusion, DFSA is a promising compound with potential therapeutic applications for various neurological disorders. Its unique properties and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand the potential of DFSA and its analogs for clinical use.
Synthesis Methods
DFSA can be synthesized using various methods, including cyclization of N-(2-bromoethyl)-N-methylamine with 1,1-difluoro-2,2-dibromoethane, or by reacting N-methylpiperidine with 1,1-difluoro-2,2-dibromoethane. These methods have been optimized to increase the yield of DFSA and reduce the use of hazardous reagents.
Scientific Research Applications
DFSA has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. DFSA has also been investigated as a potential treatment for drug addiction and withdrawal symptoms. Additionally, DFSA has been studied for its potential use in treating neuropathic pain and neurodegenerative diseases.
properties
CAS RN |
144230-47-7 |
|---|---|
Product Name |
1,1-Difluoro-6-azaspiro[2.5]octane |
Molecular Formula |
C7H11F2N |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,2-difluoro-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-6(7)1-3-10-4-2-6/h10H,1-5H2 |
InChI Key |
NESANIIIIJLTDB-UHFFFAOYSA-N |
SMILES |
C1CNCCC12CC2(F)F |
Canonical SMILES |
C1CNCCC12CC2(F)F |
synonyms |
6-Azaspiro[2.5]octane,1,1-difluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



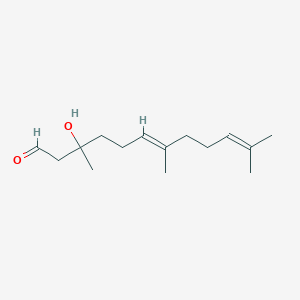


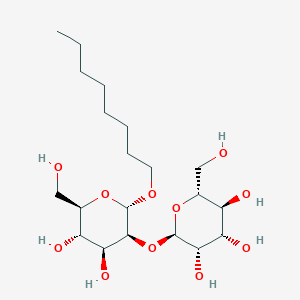
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
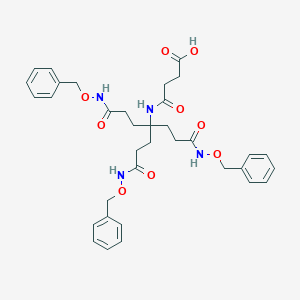
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)


![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
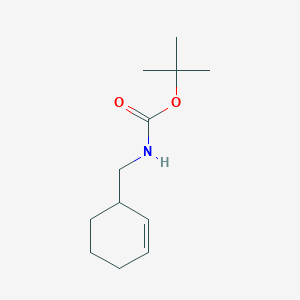
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)

